Hydnocarpic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

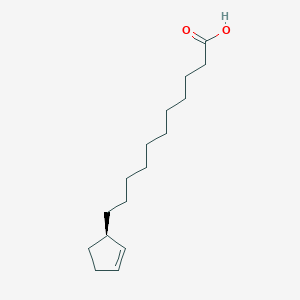

11-[(1R)-cyclopent-2-en-1-yl]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h9,12,15H,1-8,10-11,13-14H2,(H,17,18)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRELFLQJDOTNLJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C=C1)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5587-76-8 (hydrochloride salt), 681141-33-3 (sodium salt/solvate) | |

| Record name | Hydnocarpic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30196647 | |

| Record name | Hydnocarpic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-67-6 | |

| Record name | Hydnocarpic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydnocarpic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydnocarpic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDNOCARPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84492ZS09R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

history of hydnocarpic acid in leprosy treatment

The Chemical and Formulation Breakthroughs

The turn of the 20th century marked a pivotal period in the scientific understanding of chaulmoogra oil. A systematic investigation was required to isolate the active principles and develop a formulation that was both tolerable and effective.

Isolation of Hydnocarpic and Chaulmoogric Acids

In the early 1900s, American chemist Frederick B. Power, working at the Wellcome Chemical Research Laboratories in London, conducted the first comprehensive chemical analysis of chaulmoogra oil. In 1905, Power and his colleague Marmaduke Barrowcliff successfully isolated and identified two key constituents: chaulmoogric acid (C₁₈H₃₂O₂) and a lower homologue, hydnocarpic acid (C₁₆H₂₈O₂).[1] These compounds were unique in that they were fatty acids containing a cyclopentenyl ring, a structure uncommon in nature. It was hypothesized, and later confirmed, that these cyclic fatty acids were responsible for the oil's bactericidal properties against M. leprae.[2]

The "Ball Method": A Revolution in Treatment

Despite the identification of the active acids, the fundamental problem of administration remained. The breakthrough came from Alice Ball , a 23-year-old African-American chemist and the first woman to earn a master's degree from the College of Hawaii. In 1915, she was recruited to solve the delivery problem of chaulmoogra oil.[3]

Within a year, Ball developed a novel and elegant process to render the active compounds injectable. She devised a method to saponify the chaulmoogra oil and isolate the constituent fatty acids. She then converted these fatty acids into their ethyl esters .[4][5] This chemical modification dramatically lowered the viscosity and, crucially, made the compounds water-soluble enough to be injected and absorbed by the body without causing the severe pain and blistering associated with injecting the raw oil.[3][6]

Tragically, Alice Ball died at the age of 24 before she could formally publish her findings. The president of the College of Hawaii, Arthur Dean, continued her work, mass-produced the injectable extract, and published the findings without crediting her, calling it the "Dean Method." It was not until years later that Ball's supervisor, Dr. Harry T. Hollmann, publicly corrected the record, insisting the process be named the "Ball Method."[6] This method became the gold standard for leprosy treatment throughout the 1920s and 1930s, allowing thousands of patients to be discharged from isolation colonies.[6]

Quantitative Data: Composition and Efficacy

The effectiveness of chaulmoogra treatment was directly related to the concentration of its active cyclopentenyl fatty acids.

Table 1: Fatty Acid Composition of Chaulmoogra Oil (Hydnocarpus species)

| Fatty Acid | Chemical Formula | Typical Percentage (%) | Role in Leprosy Treatment |

| This compound | C₁₆H₂₈O₂ | ~48% | Primary Bactericidal Agent |

| Chaulmoogric Acid | C₁₈H₃₂O₂ | ~27% | Active Bactericidal Agent |

| Gorlic Acid | C₁₈H₃₀O₂ | Variable | Contributes to activity |

| Oleic Acid | C₁₈H₃₄O₂ | ~12% | Inactive against M. leprae |

| Palmitic Acid | C₁₆H₃₂O₂ | ~6% | Inactive against M. leprae |

| Source: Data compiled from multiple pharmacognosy sources.[2][7][8] |

Table 2: Summary of Preclinical Efficacy Data

| Study Type | Model Organism / System | Compound(s) Tested | Key Finding | Reference |

| In Vitro Susceptibility | Mycobacterium intracellulare | This compound (HA) | Growth inhibition observed at a concentration of 2 µg/mL. | [9][10] |

| In Vivo Efficacy | Mouse Footpad Model (M. leprae) | Sodium salts of chaulmoogra fatty acids | Multiplication of M. leprae was inhibited by intraperitoneal and subcutaneous administration 3 times per week. | |

| In Vivo Efficacy | Mouse Footpad Model (M. leprae) | Chaulmoogric Acid | Multiplication of M. leprae was inhibited by intraperitoneal administration 5 times per week. | |

| In Vivo Efficacy | Mouse Footpad Model (M. leprae) | Dihydrochaulmoogric Acid | Showed activity against M. leprae, indicating the cyclopentenyl ring did not need to be unsaturated. | |

| In Vivo Inactivity | Mouse Footpad Model (M. leprae) | Palmitic Acid | The straight-chain fatty acid showed no activity against M. leprae. |

Experimental Protocols

The following sections detail the methodologies for the preparation and evaluation of chaulmoogra-based treatments as inferred from historical and scientific records.

Protocol 1: Extraction and Preparation of Chaulmoogra Oil

This protocol describes the cold-press extraction method used to obtain the fixed oil from Hydnocarpus seeds.

-

Seed Preparation:

-

Collect fresh, ripe seeds from Hydnocarpus species (e.g., H. wightiana).

-

Clean, wash, and thoroughly dry the seeds.

-

De-husk the seeds using a mechanical decorticator to separate the testa (outer shell) from the kernels. The kernels contain 40-45% fixed oil.[8]

-

-

Oil Expression:

-

Grade the kernels and reduce them to a fine paste using a grinder or mill.

-

Place the kernel paste into a hydraulic press.

-

Apply pressure (cold expression) to extract the crude fixed oil.

-

-

Filtration and Storage:

-

Filter the expressed oil to remove any remaining solid kernel fragments.

-

The resulting product is a yellow to brownish-yellow oil with a characteristic odor and acrid taste.

-

Store the filtered oil in well-closed, airtight containers, protected from light in a cool place to prevent rancidity.[8]

-

Protocol 2: Preparation of Injectable Ethyl Esters (The "Ball Method")

This protocol outlines the chemical process developed by Alice Ball to convert the water-insoluble fatty acids of chaulmoogra oil into a water-soluble, injectable form.[3][4][5]

-

Saponification (Hydrolysis of Triglycerides):

-

Heat the crude chaulmoogra oil with an alcoholic solution of a strong base (e.g., potassium hydroxide, KOH). This process, known as saponification, hydrolyzes the glyceride esters, yielding glycerol and the potassium salts of the fatty acids (soaps).

-

-

Isolation of Fatty Acids:

-

Distill off the bulk of the alcohol solvent.

-

Acidify the remaining mixture with a strong mineral acid (e.g., HCl). This protonates the fatty acid salts, converting them back into their free fatty acid forms, which are insoluble in the aqueous solution.

-

Separate the mixture of free fatty acids (hydnocarpic, chaulmoogric, etc.) from the aqueous layer.

-

-

Esterification:

-

React the isolated fatty acid mixture with ethanol (C₂H₅OH) in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄).

-

Heat the reaction mixture to drive the Fischer esterification reaction, which converts the carboxylic acids into their corresponding ethyl esters. Water is produced as a byproduct.

-

-

Purification and Formulation:

-

Neutralize the excess acid catalyst.

-

Wash the resulting ester mixture to remove impurities.

-

Purify the ethyl esters, likely through distillation, to obtain a product of suitable quality for injection. The final product is a less viscous, water-soluble formulation that can be readily absorbed by the body.

-

Protocol 3: In Vivo Efficacy Testing (Mouse Footpad Model)

This model, developed later but essential for evaluating anti-leprosy agents, was used to confirm the activity of chaulmoogra acids against live M. leprae.

-

Inoculation:

-

A standardized number of viable M. leprae bacilli, obtained from an infected animal source, are injected into the hind footpad of immunologically normal mice (e.g., BALB/c strain).

-

-

Treatment Administration:

-

Test compounds (e.g., sodium salts of chaulmoogra fatty acids) are administered to the mice via a defined route (e.g., intraperitoneal or subcutaneous injection) and schedule (e.g., three times per week). A control group receives a placebo.

-

-

Evaluation of Bacterial Multiplication:

-

After a period of several months (typically 6-8), the mice are sacrificed.

-

The footpad tissue is harvested and homogenized.

-

Acid-fast bacilli are stained and counted using microscopy.

-

-

Endpoint Determination:

-

The number of bacilli in the footpads of treated mice is compared to the number in the control group. A statistically significant reduction in the number of bacilli in the treated group indicates that the compound has inhibited the multiplication of M. leprae.

-

Visualizations: Workflows and Mechanisms

Diagram 1: Historical Development Timeline

Caption: Historical timeline of this compound's role in leprosy treatment.

Diagram 2: Experimental Workflow for Injectable Formulation

Caption: Workflow from Hydnocarpus seeds to the final injectable ethyl esters.

Diagram 3: Proposed Mechanism of Action

Caption: Proposed mechanism of this compound as a biotin synthesis antagonist.

Mechanism of Action: Biotin Antagonism

The specific bactericidal action of this compound against mycobacteria is attributed to its structural similarity to biotin (Vitamin H). Research has shown that this compound likely acts as a biotin antagonist .[9][10] Biotin is an essential coenzyme for several carboxylase enzymes that are critical for fatty acid synthesis and other metabolic processes in bacteria. It is hypothesized that the cyclopentenyl fatty acid structure of this compound interferes with either the synthesis of biotin or its function as a coenzyme.[9][10] This inhibition disrupts essential metabolic pathways in M. leprae, leading to a bacteriostatic or bactericidal effect. This targeted mechanism helps explain why straight-chain fatty acids like palmitic acid are ineffective against leprosy.

The Decline of Chaulmoogra and its Lasting Legacy

The era of chaulmoogra oil as the primary treatment for leprosy came to an end in the 1940s with the discovery and clinical application of sulfone drugs, starting with promin and followed by its parent compound, dapsone. These synthetic drugs were significantly more effective, more consistent in their action, and easier to administer orally. Subsequently, the development of multidrug therapy (MDT) in the 1980s, combining drugs like dapsone, rifampicin, and clofazimine, became the definitive standard of care, leading to the near-elimination of leprosy as a public health problem in many parts of the world.

Despite its obsolescence, the story of this compound remains a cornerstone in the history of chemotherapy. It represents one of the first successful examples of a natural product being scientifically investigated, its active components isolated, its formulation optimized through medicinal chemistry to improve therapeutic index, and its efficacy demonstrated in patients. The journey from a traditional folk remedy to the "Ball Method" laid crucial groundwork for the principles of modern drug discovery and development, serving as a vital bridge to the antibiotic era.

References

- 1. chaulmoogra oil (hydnocarpus oil) | PPTX [slideshare.net]

- 2. scribd.com [scribd.com]

- 3. Mechanism by Which this compound Inhibits Mycobacterial Multiplication | Semantic Scholar [semanticscholar.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] The mouse foot-pad technique for cultivation of Mycobacterium leprae. | Semantic Scholar [semanticscholar.org]

The Discovery of Hydnocarpic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaulmoogra oil, derived from the seeds of Hydnocarpus species, has been used for centuries in traditional medicine, particularly for the treatment of leprosy. The pioneering work of chemists in the early 20th century led to the identification of its active constituents, a unique class of cyclic fatty acids. This technical guide provides an in-depth overview of the discovery of hydnocarpic acid, a key component of Chaulmoogra oil, detailing the historical context, the scientists involved, and the experimental methodologies that paved the way for its isolation and characterization.

Historical Context and Key Figures

The journey to understand the therapeutic properties of Chaulmoogra oil began with a systematic investigation into its chemical composition. The seminal work in this area was conducted by Frederick B. Power and his collaborators. In 1904, Power and Frank H. Gornall first isolated chaulmoogric acid from Chaulmoogra oil.[1] This was followed by the landmark discovery of this compound in 1905 by Power and Marmaduke Barrowcliff from the seeds of Hydnocarpus wightiana and Hydnocarpus anthelmintica.[2] Their research established the presence of a homologous series of optically active fatty acids with a unique cyclopentenyl ring structure, a novel finding in the field of natural product chemistry at the time.

A significant advancement in the therapeutic application of Chaulmoogra oil was made by Alice Ball, an African American chemist at the College of Hawaii.[3][4] Around 1916, she developed a method to create water-soluble ethyl esters of the fatty acids, which could be safely and effectively injected.[2][3][4] This "Ball Method" was a crucial breakthrough in the treatment of leprosy, making the active compounds bioavailable and reducing the severe side effects associated with oral administration of the oil.[3][4][5]

Physicochemical Properties of this compound

This compound is a cyclopentenyl fatty acid that distinguishes it from common straight-chain fatty acids. Its unique structure is central to its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈O₂ | [6][7][8] |

| Molecular Weight | 252.39 g/mol | [6][7] |

| Melting Point | 59-60 °C | [7][9] |

| Boiling Point | 187-189 °C at 1 Torr | [9] |

| Optical Rotation | [α]D +68.3° (in chloroform) | [7] |

| Appearance | Colorless, glistening leaflets | [7] |

| Solubility | Sparingly soluble in usual organic solvents; soluble in chloroform | [7] |

| CAS Number | 459-67-6 (for the (1R)-isomer) | [6][8] |

Fatty Acid Composition of Chaulmoogra Oil (Hydnocarpus wightiana)

The relative abundance of different fatty acids in Chaulmoogra oil can vary depending on the specific species and extraction methods. The following table provides a typical composition for oil derived from Hydnocarpus wightiana.

| Fatty Acid | Percentage Composition |

| This compound | ~48% |

| Chaulmoogric Acid | ~27% |

| Gorlic Acid | Variable |

| Palmitic Acid | ~6% |

| Oleic Acid | ~12% |

Experimental Protocols

The following sections detail the key experimental methodologies for the extraction of Chaulmoogra oil and the subsequent isolation and modification of this compound, based on historical accounts and modern interpretations.

Extraction of Chaulmoogra Oil from Hydnocarpus Seeds

The initial step in obtaining this compound is the extraction of the fixed oil from the seeds of Hydnocarpus species.

-

Method: Cold expression.

-

Procedure:

-

The ripe seeds of Hydnocarpus wightiana or other related species are collected and dried.

-

The seeds are then subjected to high pressure in a mechanical press to expel the oil. This method avoids the use of heat, which can degrade the fatty acids.

-

The expressed oil is collected and filtered to remove any solid debris.

-

Isolation of this compound (Based on Power and Barrowcliff's Method)

The isolation of individual fatty acids from the complex mixture of glycerides in the oil requires several chemical steps.

-

Saponification:

-

The Chaulmoogra oil is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

This process, known as saponification, hydrolyzes the triglyceride esters, yielding glycerol and the sodium or potassium salts of the fatty acids (soaps).

-

-

Acidification and Liberation of Free Fatty Acids:

-

The soap solution is treated with a mineral acid, such as hydrochloric acid, to protonate the fatty acid salts.

-

This results in the precipitation of the free fatty acids, which are then separated from the aqueous layer.

-

The mixture of free fatty acids is washed with water to remove any remaining mineral acid and glycerol.

-

-

Fractional Crystallization:

-

The mixture of fatty acids is dissolved in a suitable solvent, such as ethanol.

-

The solution is then cooled to a low temperature. The different fatty acids will crystallize out of the solution at different rates and temperatures due to their varying solubilities.

-

Through a series of successive crystallizations and filtrations, fractions enriched in specific fatty acids can be obtained. This compound, being a solid at room temperature, can be separated from the more unsaturated and lower-melting point fatty acids.

-

Preparation of Ethyl Esters (The Ball Method)

Alice Ball's method for producing injectable ethyl esters was a critical advancement. The general principle involves the esterification of the free fatty acids.

-

Esterification:

-

The isolated mixture of fatty acids from Chaulmoogra oil is refluxed with an excess of ethanol.

-

An acid catalyst, such as sulfuric acid, is added to facilitate the reaction.

-

The reaction produces fatty acid ethyl esters and water.

-

-

Purification:

-

After the reaction is complete, the excess ethanol is removed by distillation.

-

The resulting crude esters are washed with a dilute basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst and remove any unreacted fatty acids.

-

The ester layer is then washed with water and dried over a suitable drying agent.

-

Further purification can be achieved by fractional distillation under reduced pressure to separate the individual ethyl esters based on their boiling points.

-

Visualizations

Logical Workflow of this compound Discovery

Caption: Workflow of the discovery and modification of this compound.

Relationship between Key Components

Caption: Chemical relationship of components in Chaulmoogra oil.

Conclusion

The discovery of this compound and its congeners from Chaulmoogra oil represents a significant chapter in the history of natural products chemistry and medicine. The meticulous experimental work of scientists like Power and Barrowcliff, coupled with the innovative therapeutic advancements by Alice Ball, transformed a traditional remedy into a more refined and effective treatment for leprosy in the pre-antibiotic era. This guide provides a foundational understanding of the core scientific principles and methodologies that were instrumental in this discovery, offering valuable insights for today's researchers in the fields of drug discovery and natural product chemistry.

References

- 1. qmul.ac.uk [qmul.ac.uk]

- 2. Alice Ball, chaulmoogra oil, & leprosy – The Bumbling Biochemist [thebumblingbiochemist.com]

- 3. the ongoing saga of minouette: Chemist Alice Ball, chaulmoogra and the first effective method for treating leprosy [minouette.blogspot.com]

- 4. documentwomen.com [documentwomen.com]

- 5. bridgebizstem.wordpress.com [bridgebizstem.wordpress.com]

- 6. This compound | C16H28O2 | CID 164601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

hydnocarpic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydnocarpic acid, a major active component of chaulmoogra oil, has a long history in traditional medicine, particularly in the treatment of leprosy. This document provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and known mechanisms of action of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this unique fatty acid.

Chemical Structure and Identification

This compound is a cyclopentenyl fatty acid, a class of carboxylic acids characterized by a five-membered ring at the terminus of the aliphatic chain.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 11-(Cyclopent-2-en-1-yl)undecanoic acid |

| CAS Registry Number | 459-67-6 |

| Molecular Formula | C₁₆H₂₈O₂ |

| SMILES | O=C(O)CCCCCCCCCCC1C=CCC1 |

| InChI | InChI=1S/C16H28O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h9,12,15H,1-8,10-11,13-14H2,(H,17,18) |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molar Mass | 252.40 g/mol | N/A |

| Melting Point | 59-60 °C | |

| Boiling Point | 187-189 °C at 1 Torr | |

| Optical Rotation [α]D | +68.3° (c=unknown, in chloroform) | |

| Solubility | Sparingly soluble in usual organic solvents; soluble in chloroform. |

Biological Activity and Mechanism of Action

This compound is renowned for its antibacterial properties, particularly against Mycobacterium leprae, the causative agent of leprosy. While the precise mechanisms are still under investigation, several hypotheses have been proposed.

Antagonism of Biotin Synthesis and/or Utilization

Early research suggested that the cyclopentenyl ring of this compound might act as an antagonist to biotin, a vital coenzyme for fatty acid biosynthesis in bacteria. This is a plausible mechanism given the structural similarities between the cyclopentane ring and the ureido ring of biotin.

Caption: Proposed mechanism of biotin antagonism by this compound.

Disruption of Bacterial Cell Membranes

Like other fatty acids, this compound may exert its antimicrobial effect by inserting into the lipid bilayer of bacterial cell membranes. This can disrupt membrane integrity, leading to leakage of cellular contents and ultimately, cell death. The unique cyclic structure of this compound may influence its interaction with the specific mycolic acid-rich cell wall of mycobacteria.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for key experiments related to this compound.

Extraction of this compound from Chaulmoogra Oil

A common method for isolating this compound from its natural source, chaulmoogra oil, involves saponification followed by fractional crystallization.

Caption: Generalized workflow for the extraction of this compound.

Methodology:

-

Saponification: Chaulmoogra oil is refluxed with an excess of alcoholic potassium hydroxide solution to hydrolyze the triglycerides into glycerol and potassium salts of the fatty acids.

-

Acidification: The resulting soap solution is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the free fatty acids.

-

Extraction: The precipitated fatty acids are then extracted with an organic solvent like ether.

-

Fractional Crystallization: The mixture of fatty acids is separated by fractional crystallization from a suitable solvent. Due to differences in their melting points and solubilities, this compound can be selectively crystallized.

-

Purification: The obtained crystals of this compound can be further purified by recrystallization.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Serial Dilutions: Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for bacterial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Future Directions

While this compound has a rich history, modern scientific investigation is still needed to fully elucidate its therapeutic potential. Key areas for future research include:

-

Elucidation of Signaling Pathways: Investigating the specific molecular targets and signaling pathways affected by this compound in both bacterial and mammalian cells.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective derivatives.

-

Drug Delivery Systems: Developing novel drug delivery systems to improve the bioavailability and reduce potential side effects of this compound.

Conclusion

This compound remains a fascinating natural product with significant, yet not fully understood, biological activity. This technical guide provides a foundational overview of its chemical and physical properties, along with its historical and potential therapeutic applications. It is hoped that this compilation of information will stimulate further research into this promising molecule and its derivatives for the development of new therapeutic agents.

Unveiling Hydnocarpic Acid: A Technical Guide to its Natural Sources, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydnocarpic acid, a cyclopentenyl fatty acid, has long been recognized for its therapeutic properties, historically in the treatment of leprosy. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction, isolation, and quantification, and an exploration of its biosynthetic pathway and proposed mechanism of action. The information is tailored for researchers, scientists, and drug development professionals engaged in the study and application of this unique biomolecule.

Natural Sources and Quantitative Data

This compound is primarily found in the seed oils of various plants belonging to the Achariaceae family (formerly Flacourtiaceae).[1][2] Species within the Hydnocarpus and Carpotroche genera are the most prominent sources.[3][4] Chaulmoogra oil, derived from the seeds of several Hydnocarpus species, is a well-known traditional source of this fatty acid.[5][6]

The concentration of this compound can vary significantly depending on the plant species and geographical origin. Below is a summary of the quantitative data available for key natural sources.

| Plant Species | Family | Common Name of Oil | This compound Content (% w/w) | Other Major Fatty Acids | Reference |

| Hydnocarpus wightiana | Achariaceae | Chaulmoogra Oil | 15.00 - 48.7 | Chaulmoogric acid, Gorlic acid, Palmitic acid, Oleic acid | [6][7] |

| Hydnocarpus laurifolia (syn. H. pentandra) | Achariaceae | Chaulmoogra Oil | 6.76 | Chaulmoogric acid (80.59%), Lignoceric acid, Palmitic acid | [8] |

| Hydnocarpus anthelminthicus | Achariaceae | Chaulmoogra Oil | 34.9 | Chaulmoogric acid (22.5%) | [9] |

| Carpotroche brasiliensis | Achariaceae | Sapucainha Oil | 40.5 - 48.7 | Chaulmoogric acid (14.0 - 27%), Gorlic acid (12 - 16.1%) | [1] |

| Taraktogenos kurzii | Achariaceae | Chaulmoogra Oil | ~48% (in total fatty acids) | Chaulmoogric acid, Gorlic acid, Palmitic acid, Oleic acid | [5] |

Experimental Protocols

Extraction of this compound-Rich Oil from Plant Seeds

A standard and efficient method for extracting the oil from the seeds of Hydnocarpus or Carpotroche species is through Soxhlet extraction.

Methodology: Soxhlet Extraction

-

Sample Preparation: The seeds are first de-shelled and the kernels are dried in an oven at a controlled temperature (e.g., 60°C) to reduce moisture content. The dried kernels are then ground into a fine powder to increase the surface area for solvent penetration.

-

Apparatus Setup: A Soxhlet extractor is set up with a round-bottom flask, the extractor body containing a cellulose thimble, and a condenser.

-

Extraction Process:

-

An accurately weighed amount of the ground seed powder is placed into the cellulose thimble.

-

The thimble is placed inside the main chamber of the Soxhlet extractor.

-

The round-bottom flask is filled with a suitable non-polar solvent, such as petroleum ether or n-hexane, to about two-thirds of its volume.

-

The apparatus is heated using a heating mantle. The solvent evaporates, its vapor travels up the distillation arm, and condenses in the condenser.

-

The condensed solvent drips into the thimble, immersing the seed powder and dissolving the oil.

-

When the solvent level in the thimble chamber reaches the top of the siphon tube, the entire volume of the solvent and dissolved oil is siphoned back into the round-bottom flask.

-

This cycle is repeated for several hours (typically 6-8 hours) to ensure complete extraction of the oil.

-

-

Solvent Recovery: After extraction, the solvent is recovered from the oil-solvent mixture using a rotary evaporator. The remaining crude oil is then collected.

Isolation of this compound

This compound can be isolated from the extracted oil, which is a mixture of fatty acids, primarily through saponification followed by chromatographic techniques.

Methodology: Saponification and Column Chromatography

-

Saponification: The crude oil is saponified by refluxing with an alcoholic solution of a strong base (e.g., potassium hydroxide or sodium hydroxide). This process hydrolyzes the triglycerides into glycerol and the potassium/sodium salts of the fatty acids.

-

Liberation of Free Fatty Acids: The saponified mixture is then acidified with a mineral acid (e.g., hydrochloric acid) to protonate the fatty acid salts, yielding a mixture of free fatty acids.

-

Extraction of Free Fatty Acids: The free fatty acids are extracted from the aqueous mixture using an organic solvent like diethyl ether or hexane.

-

Column Chromatography:

-

A glass column is packed with a suitable stationary phase, such as silica gel.

-

The extracted fatty acid mixture is dissolved in a minimal amount of a non-polar solvent and loaded onto the column.

-

The fatty acids are then separated by eluting the column with a gradient of solvents with increasing polarity. For instance, starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions containing pure this compound are combined, and the solvent is evaporated to yield the isolated compound.

-

Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of this compound in the extracted oil. This typically involves the conversion of the fatty acids to their more volatile methyl esters (FAMEs).

Methodology: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

-

Derivatization to FAMEs: The fatty acid mixture obtained from saponification is converted to FAMEs. A common method is to react the fatty acids with a methanol/acid catalyst mixture (e.g., methanol with a small amount of sulfuric acid or boron trifluoride) under heating.

-

Extraction of FAMEs: The FAMEs are then extracted into a non-polar solvent like heptane.

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for FAME analysis (e.g., a wax-type or biscyanopropyl-type column).

-

Injector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp up to around 240°C.

-

Carrier Gas: Helium or hydrogen.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: A mass range suitable for detecting the molecular ions and characteristic fragments of the FAMEs (e.g., 50-500 amu).

-

-

-

Quantification: The concentration of this compound methyl ester is determined by comparing its peak area in the chromatogram to a calibration curve generated using a pure standard of this compound methyl ester.

High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for quantification.

Methodology: HPTLC Analysis

-

Sample and Standard Preparation: The fatty acid mixture and a pure this compound standard are dissolved in a suitable solvent.

-

Plate Preparation: A pre-coated silica gel HPTLC plate is used as the stationary phase.

-

Application: The samples and standards are applied to the plate as bands using an automated applicator.

-

Development: The plate is developed in a twin-trough chamber containing a suitable mobile phase (e.g., a mixture of toluene, ethyl acetate, and formic acid).

-

Densitometric Scanning: After development, the plate is dried, and the bands are visualized (e.g., under UV light after derivatization with a suitable reagent). The plate is then scanned using a densitometer at the wavelength of maximum absorbance for this compound.

-

Quantification: The concentration of this compound in the sample is calculated by comparing the peak area of its band to the calibration curve of the standard.

Biosynthetic Pathway of this compound

This compound belongs to the class of cyclopentenyl fatty acids. Its biosynthesis in plants is a unique pathway that diverges from the typical fatty acid synthesis. The proposed pathway involves the non-proteinogenic amino acid, cyclopentenylglycine, as a key precursor.[10]

The biosynthesis is thought to proceed as follows:

-

Cyclopentenylglycine undergoes transamination and oxidative decarboxylation to form aleprolic acid ((2-cyclopentenyl)carboxylic acid).[10]

-

Aleprolic acid then serves as a starter molecule for the fatty acid synthesis machinery.[4]

-

The cyclopentenyl ring of aleprolic acid is then elongated by the addition of two-carbon units from malonyl-CoA, in a process analogous to conventional fatty acid synthesis, to form longer-chain cyclopentenyl fatty acids, including this compound.[4][10]

Proposed Mechanism of Action

The antimicrobial activity of this compound, particularly against Mycobacterium species, is attributed to its ability to interfere with biotin metabolism.[11][12] Due to a structural analogy between this compound and biotin, it is hypothesized that this compound acts as an antagonist to biotin.[11]

The proposed mechanism involves:

-

Inhibition of Biotin Synthesis: this compound may inhibit one of the enzymes involved in the microbial synthesis of biotin.[12]

-

Interference with Biotin's Coenzymatic Activity: Alternatively, it may block the function of biotin as a coenzyme in essential metabolic reactions, such as carboxylation reactions, which are vital for fatty acid synthesis and other cellular processes in the bacterium.[12]

This disruption of biotin-dependent pathways ultimately leads to the inhibition of bacterial growth and multiplication.[11]

References

- 1. gcms.cz [gcms.cz]

- 2. jmpas.com [jmpas.com]

- 3. pharmainfo.in [pharmainfo.in]

- 4. hielscher.com [hielscher.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. ila.ilsl.br [ila.ilsl.br]

- 8. informaticsjournals.co.in [informaticsjournals.co.in]

- 9. scioninstruments.com [scioninstruments.com]

- 10. researchgate.net [researchgate.net]

- 11. jfda-online.com [jfda-online.com]

- 12. chromatographyonline.com [chromatographyonline.com]

The Biosynthesis of Cyclopentenyl Fatty Acids: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclopentenyl fatty acids (CPFAs) are a unique class of lipids characterized by a terminal cyclopentene ring. Historically significant for their use in the treatment of leprosy, these compounds are primarily found in the seeds of plants belonging to the Flacourtiaceae family, such as Hydnocarpus species. This technical guide provides a comprehensive overview of the biosynthesis of CPFAs, detailing the metabolic pathway, key intermediates, and the experimental evidence that has elucidated this process. It includes quantitative data on fatty acid composition, detailed experimental protocols for key analytical techniques, and visualizations of the biosynthetic pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers interested in the natural product chemistry, biosynthesis, and potential therapeutic applications of these unique fatty acids.

The Core Biosynthetic Pathway

The biosynthesis of cyclopentenyl fatty acids in plants of the Flacourtiaceae family follows a distinct pathway that diverges from the de novo synthesis of conventional fatty acids. The foundational work by Cramer and Spener in the 1970s established that the pathway initiates with a non-proteinogenic amino acid, cyclopentenylglycine.[1] This precursor undergoes a series of transformations to yield aleprolic acid, which then serves as a primer for chain elongation by the fatty acid synthase (FAS) complex.

The key steps in the biosynthesis of CPFAs are:

-

Precursor Molecule: The pathway begins with cyclopentenylglycine .

-

Formation of Aleprolic Acid: Cyclopentenylglycine is converted to aleprolic acid ((2-cyclopentenyl)carboxylic acid). This conversion is proposed to occur via a two-step process involving transamination to form the corresponding α-keto acid, followed by oxidative decarboxylation .[1]

-

Chain Elongation: Aleprolic acid, once activated (likely as an acyl-CoA or acyl-ACP derivative), serves as a starter molecule for the fatty acid synthase complex. The cyclopentenyl ring is sequentially elongated by the addition of two-carbon units derived from acetate (in the form of malonyl-CoA/ACP) to produce the characteristic long-chain CPFAs.[1][2] The primary products of this elongation are hydnocarpic acid (a C16 CPFA) and chaulmoogric acid (a C18 CPFA).[3]

The overall biosynthetic pathway is depicted in the diagram below.

Quantitative Data

The composition of cyclopentenyl fatty acids can vary between different species of the Flacourtiaceae family. The table below summarizes the typical fatty acid composition of chaulmoogra oil from Hydnocarpus species.

| Fatty Acid | Chemical Formula | Typical Abundance (%) |

| This compound | C16H28O2 | 48 |

| Chaulmoogric Acid | C18H32O2 | 27 |

| Gorlic Acid | C18H30O2 | Not specified |

| Palmitic Acid | C16H32O2 | 6 |

| Oleic Acid | C18H34O2 | 12 |

| Data compiled from Chaulmoogra Oil Pharmacognosy.[3] |

Experimental Protocols

The elucidation of the cyclopentenyl fatty acid biosynthetic pathway has relied on a combination of radiotracer studies and advanced chromatographic techniques. The following sections detail the methodologies for key experiments.

Radiolabeling Studies to Determine Biosynthetic Precursors

This experimental approach was pivotal in identifying cyclopentenylglycine and aleprolic acid as precursors to the long-chain CPFAs.[1]

Objective: To identify the biosynthetic precursors of cyclopentenyl fatty acids in Hydnocarpus anthelminthica seeds.

Methodology:

-

Synthesis of Radiolabeled Precursors:

-

[1-14C]Acetate is commercially available.

-

[1-14C]Aleprolic acid and cyclopentenyl-[2-14C]glycine are synthesized for the experiments.

-

-

Incubation with Plant Material:

-

Developing seeds of Hydnocarpus anthelminthica are sliced and incubated in a buffered medium.

-

The radiolabeled precursors are added to the incubation medium.

-

-

Lipid Extraction:

-

After the incubation period, the total lipids are extracted from the seed tissue using a chloroform:methanol solvent system.

-

-

Separation of Fatty Acids:

-

The extracted lipids are saponified to release the free fatty acids.

-

The fatty acids are then converted to their methyl esters (FAMEs) for analysis.

-

The FAMEs are separated into straight-chain and cyclopentenyl fatty acid fractions using argentation thin-layer chromatography (Ag-TLC).

-

-

Radiometric Analysis:

-

The radioactivity of the separated fatty acid fractions is measured using a liquid scintillation counter.

-

-

Identification of Labeled Products:

-

The radioactive FAMEs are identified by gas-liquid chromatography (GLC) coupled with a radioactivity detector.

-

The general workflow for these radiolabeling experiments is illustrated below.

Argentation Thin-Layer Chromatography (TLC) for Separation of Fatty Acid Methyl Esters (FAMEs)

Argentation TLC is a powerful technique for separating FAMEs based on the degree of unsaturation. The silver ions impregnated in the silica gel interact with the double bonds of the fatty acids, retarding their movement up the plate. This allows for the separation of saturated, monounsaturated, and polyunsaturated FAMEs. It is particularly useful for separating the cyclopentenyl FAMEs from the straight-chain saturated and unsaturated fatty acids.

Protocol:

-

Plate Preparation:

-

Prepare TLC plates with silica gel G impregnated with silver nitrate.

-

-

Sample Application:

-

Dissolve the FAMEs mixture in a non-polar solvent (e.g., hexane).

-

Apply the sample as a narrow band onto the TLC plate.

-

-

Development:

-

Develop the plate in a chromatography tank containing a suitable solvent system (e.g., hexane:diethyl ether, 90:10 v/v).

-

-

Visualization:

-

After development, visualize the separated bands using a suitable stain (e.g., iodine vapor or a charring reagent like phosphomolybdic acid).

-

-

Elution:

-

Scrape the desired bands from the plate and elute the FAMEs with a polar solvent.

-

Gas-Liquid Chromatography (GLC) for Identification and Quantification of FAMEs

GLC is the standard method for the qualitative and quantitative analysis of fatty acid methyl esters.

Protocol:

-

Sample Preparation:

-

The FAMEs obtained from the lipid extraction and derivatization steps are dissolved in a suitable solvent (e.g., hexane).

-

-

Injection:

-

Inject a small volume of the sample into the gas chromatograph.

-

-

Separation:

-

The FAMEs are separated based on their volatility and interaction with the stationary phase of the GC column. A polar capillary column is typically used for FAME analysis.

-

-

Detection:

-

A flame ionization detector (FID) is commonly used for the detection of FAMEs. For structural elucidation, a mass spectrometer (MS) can be coupled to the GC.

-

-

Quantification:

-

The relative amounts of each fatty acid are determined by integrating the peak areas in the chromatogram.

-

Enzymology (Inferred)

While the specific enzymes responsible for the biosynthesis of cyclopentenyl fatty acids have not been isolated and characterized from Flacourtiaceae, their probable identities can be inferred from the known biochemical transformations.

-

Transaminase: The initial step, the conversion of cyclopentenylglycine to its corresponding α-keto acid, is a classic transamination reaction. Plant aminotransferases are a well-characterized family of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid, typically α-ketoglutarate. These enzymes are pyridoxal 5'-phosphate (PLP)-dependent.

-

Oxidative Decarboxylase: The subsequent conversion of the α-keto acid to aleprolic acid involves the removal of a carboxyl group. This is likely catalyzed by an oxidative decarboxylase.

-

Fatty Acid Synthase (FAS) Complex: The chain elongation of aleprolic acid is carried out by a fatty acid synthase complex. In plants, de novo fatty acid synthesis occurs in the plastids and utilizes a type II FAS system, which consists of dissociable enzymes. It is plausible that a similar enzymatic machinery is responsible for the elongation of the cyclopentenyl primer.

Regulation of the Biosynthetic Pathway (Hypothesized)

The regulation of cyclopentenyl fatty acid biosynthesis has not been specifically studied. However, based on the regulation of other specialized metabolite pathways in plants, several potential control points can be hypothesized:

-

Transcriptional Regulation: The expression of the genes encoding the biosynthetic enzymes (transaminase, decarboxylase, and the specific FAS components) is likely to be under tight transcriptional control. This regulation would likely be tissue-specific (predominantly in developing seeds) and developmentally timed. Transcription factors known to regulate other secondary metabolite pathways, such as MYB, bHLH, and WRKY families, could be involved.[4][5][6][7]

-

Substrate Availability: The biosynthesis of the precursor, cyclopentenylglycine, is a critical control point. The regulation of the pathway leading to this non-proteinogenic amino acid would directly impact the production of CPFAs.

-

Feedback Inhibition: It is possible that the end-products of the pathway, such as hydnocarpic and chaulmoogric acids, or their acyl-CoA esters, could exert feedback inhibition on the early enzymes of the pathway, thus regulating the overall flux.

-

Phytohormonal Control: The synthesis of many plant secondary metabolites is influenced by phytohormones such as jasmonates, salicylic acid, and abscisic acid, which are often involved in plant defense and stress responses. It is conceivable that these signaling molecules also play a role in regulating CPFA biosynthesis.[6]

Conclusion and Future Directions

The biosynthesis of cyclopentenyl fatty acids represents a fascinating example of specialized lipid metabolism in plants. While the core pathway has been elucidated, significant opportunities for further research remain. The isolation and characterization of the specific enzymes involved, including the transaminase, decarboxylase, and the fatty acid synthase complex that utilizes aleprolic acid, are crucial next steps. A deeper understanding of the regulatory mechanisms controlling this pathway could enable metabolic engineering approaches for the production of these valuable fatty acids in heterologous systems. Further investigation into the biological activities of individual CPFAs and their derivatives may also open new avenues for drug development.

References

- 1. Biosynthesis of cyclopentenyl fatty acids. Cyclopentenylglycine, a non-proteinogenic amino acid as precursor of cyclic fatty acids in Flacourtiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of cyclopentenyl fatty acids. (2-Cyclopentenyl)carboxylic acid (aleprolic acid) as a special primer for fatty acid biosynthesis in Flacourtiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Transcriptional regulation of secondary metabolite biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Multilayered regulation of secondary metabolism in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of hydnocarpic acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of hydnocarpic acid, a cyclopentenyl fatty acid with historical significance in the treatment of leprosy and growing interest for its broader biological activities. This document collates quantitative data, outlines detailed experimental protocols for its isolation and characterization, and visualizes its proposed mechanism of action.

Physicochemical Properties of this compound

This compound, systematically named 11-(cyclopent-2-en-1-yl)undecanoic acid, is a chiral unsaturated fatty acid. The naturally occurring enantiomer is typically the dextrorotatory form. Its core physical and chemical properties are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₈O₂ | [1][2][3] |

| Molecular Weight | 252.39 g/mol | [1][2][3] |

| CAS Number | 459-67-6 ((1R)-isomer) | [2][3] |

| Appearance | Colorless, glistening leaflets or pearly plates | [2] |

| Melting Point | 59-60 °C | [2][3][4] |

| Boiling Point | 187-189 °C at 1 Torr | [3] |

| Optical Rotation ([α]D) | +68.3° (in chloroform) | [2][4] |

| Solubility | Sparingly soluble in usual organic solvents; soluble in chloroform, ether, and ethyl acetate. The sodium salt is soluble in water and alcohol. | [2][5] |

| pKa | 4.78 ± 0.10 (Predicted) | [4][6] |

Experimental Protocols

The following sections detail methodologies for the isolation and characterization of this compound, synthesized from published literature to provide actionable guidance for laboratory work.

Isolation of this compound from Natural Sources

This compound is a principal constituent of chaulmoogra oil, which is extracted from the seeds of trees in the Hydnocarpus genus, such as Hydnocarpus wightiana, and the Carpotroche brasiliensis tree.[2] The following protocol describes a general method for its isolation.

Workflow for the Isolation of this compound

Caption: Workflow for isolating this compound from seeds.

Detailed Methodology:

-

Oil Extraction:

-

The seeds are shelled, crushed, and subjected to cold pressing to express the oil.

-

Alternatively, the powdered seeds can be extracted using a Soxhlet apparatus with petroleum ether (60-80°C) for several hours to obtain the crude oil.[7]

-

-

Liberation of Free Fatty Acids (Saponification):

-

The crude oil is saponified by refluxing with an excess of alcoholic potassium hydroxide (KOH) solution to convert the triglycerides into their corresponding potassium salts.

-

After saponification, the reaction mixture is diluted with water, and the unsaponifiable matter is removed by extraction with diethyl ether.

-

The aqueous soap solution is then acidified with a mineral acid (e.g., HCl) to precipitate the free fatty acids.

-

The fatty acids are then extracted with an organic solvent like diethyl ether or hexane, washed with water to remove excess acid, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield a mixture of fatty acids.

-

-

Chromatographic Purification (Silver Ion Chromatography):

-

Silver ion (Ag⁺) chromatography is an effective technique for separating fatty acids based on the number, geometry, and position of their double bonds.

-

Stationary Phase Preparation: Silica gel (e.g., 35-70 mesh) is impregnated with a 10-20% (w/w) solution of silver nitrate (AgNO₃) in distilled water. The slurry is then activated by heating in an oven at 105-110°C for approximately 3 hours.

-

Column Packing and Elution: The activated AgNO₃-silica gel is packed into a chromatography column. The mixture of fatty acids (e.g., 500 mg) is loaded onto the column.

-

Elution is performed using a non-polar mobile phase, such as a mixture of hexane and ethyl acetate, often with a small amount of acetic acid (e.g., 95:5:0.5 v/v/v). The saturated fatty acids elute first, followed by the unsaturated fatty acids, with this compound being effectively separated from other components like chaulmoogric and gorlic acids.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure this compound.

-

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

General Characterization Workflow

Caption: General workflow for the characterization of this compound.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of this compound and to confirm its molecular weight and fragmentation pattern. Fatty acids are often derivatized to their more volatile methyl esters (FAMEs) prior to analysis.

-

Derivatization (Esterification): The isolated this compound is converted to its methyl ester by heating with a reagent such as boron trifluoride in methanol (BF₃-MeOH) or by using an acidic catalyst.

-

GC Conditions (Representative):

-

Column: A non-polar capillary column (e.g., PE-5MS, 30m x 0.250mm x 0.250µm).[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

-

Oven Temperature Program: An initial temperature of ~75°C, held for a few minutes, followed by a ramp up to ~280°C at 10°C/min, and held for a final period.[8]

-

Injector Temperature: ~250°C.[8]

-

-

MS Conditions (Representative):

-

Expected Results: The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 252. A characteristic base peak appears at m/z 67, corresponding to the cyclopentenyl cation, and another significant fragment at m/z 235, resulting from the loss of a hydroxyl group.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound, confirming the presence of the cyclopentenyl ring and the long aliphatic chain.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

The spectrum will show a characteristic multiplet around δ 5.68 ppm, which corresponds to the two olefinic protons of the cyclopentene ring.

-

A multiplet at approximately δ 2.60 ppm is attributed to the allylic and methine protons of the cyclopentene ring.

-

A large, complex signal centered around δ 1.26 ppm corresponds to the numerous methylene (-CH₂-) protons of the long aliphatic chain.

-

-

¹³C NMR Spectroscopy:

-

The spectrum will display a signal for the carboxylic acid carbon at the downfield end (typically > 170 ppm).

-

Signals for the olefinic carbons of the cyclopentene ring will appear in the range of δ 125-135 ppm.

-

The aliphatic carbons of the chain and the ring will resonate in the upfield region of the spectrum.

-

Biological Activity and Mechanism of Action

This compound is best known for its antimicrobial activity, particularly against Mycobacterium leprae, the causative agent of leprosy.[9] More recent studies have also explored its potential as an anticancer agent.

Antimycobacterial Mechanism of Action

The mechanism by which this compound inhibits mycobacterial growth is believed to be through the disruption of biotin synthesis or function.[10] This is based on the structural similarity between this compound and biotin. It is proposed that this compound may act as an antagonist, either by blocking the coenzymatic activity of biotin or by inhibiting its synthesis, thereby depriving the bacteria of an essential cofactor for various metabolic processes.[10]

Proposed Antimycobacterial Mechanism of this compound

References

- 1. scielo.br [scielo.br]

- 2. aocs.org [aocs.org]

- 3. scispace.com [scispace.com]

- 4. journals.asm.org [journals.asm.org]

- 5. aocs.org [aocs.org]

- 6. researchgate.net [researchgate.net]

- 7. bepls.com [bepls.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. wellcomecollection.org [wellcomecollection.org]

- 10. Silver ion chromatography of lipids and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Hydnocarpic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydnocarpic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information, factors influencing solubility, and a detailed experimental protocol for its determination. This guide is intended to be a valuable resource for researchers working with this compound in drug development and other scientific applications.

Introduction to this compound

This compound is a cyclic fatty acid and a major component of chaulmoogra oil, which has been historically used in the treatment of leprosy.[1][2] It is an unsaturated fatty acid characterized by a cyclopentene ring at its terminus.[2] Understanding its solubility in various organic solvents is crucial for its extraction, purification, formulation, and in vitro/in vivo studies.

Solubility Profile of this compound

Table 1: Qualitative Solubility of Hydnocarpic and Chaulmoogric Acids in Organic Solvents

| Compound | Solvent | Solubility Description |

| This compound | "Usual organic solvents" | Sparingly soluble |

| Chloroform | Soluble | |

| Alcohol (e.g., Ethanol) | Used for crystallization (dl-form) | |

| Ethyl Acetate | Used for crystallization (dl-form) | |

| Petroleum Ether + Ethyl Acetate | Used for crystallization | |

| Chaulmoogric Acid | Ether | Soluble |

| Chloroform | Soluble | |

| Ethyl Acetate | Soluble | |

| Other organic fat solvents | Soluble |

Note: The term "sparingly soluble" indicates that a low concentration of the solute can be dissolved in the solvent. "Soluble" suggests a higher concentration can be achieved. These are qualitative terms and the actual solubility can be influenced by factors such as temperature and the specific isomeric form of the acid.

Factors Influencing Solubility

The solubility of fatty acids like this compound in organic solvents is governed by the principle of "like dissolves like." Several factors influence this property:

-

Polarity of the Solvent: The long hydrocarbon chain of this compound makes it predominantly nonpolar. Therefore, it is expected to have better solubility in nonpolar to moderately polar organic solvents. Its carboxylic acid group provides some polarity, allowing for limited solubility in more polar solvents.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This principle is utilized in recrystallization processes for purification.

-

Crystalline Structure: The melting point of this compound is 59-60°C. The stability of its crystal lattice will affect the energy required to dissolve it, thus influencing its solubility.

-

Presence of a Cyclopentene Ring: The cyclic structure at the end of the fatty acid chain may influence its packing in a crystal lattice and its interaction with solvent molecules compared to straight-chain fatty acids.

Experimental Protocol for Determining Solubility

The following is a detailed, generalized methodology for the experimental determination of this compound solubility in an organic solvent, based on the shake-flask method, which is a common and reliable technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. For solid solutes, this can take several hours to days. It is recommended to run preliminary experiments to determine the necessary equilibration time. A common practice is to agitate for 24 to 72 hours.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the sample using a syringe filter, also pre-warmed to the experimental temperature, into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, weigh the vial containing the dried this compound residue. The difference in weight will give the mass of dissolved this compound.

-

Alternatively, the concentration of this compound in the filtered solution can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization to its methyl ester.

-

-

Calculation of Solubility:

-

Express the solubility in desired units, for example:

-

g/100 mL = (mass of dissolved this compound in g / volume of solvent in mL) * 100

-

mol/L = (mass of dissolved this compound in g / molecular weight of this compound) / volume of solvent in L

-

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

Conclusion

This technical guide consolidates the available knowledge on the solubility of this compound in organic solvents. While quantitative data remains elusive in the public domain, the qualitative information and the detailed experimental protocol provided herein offer a solid foundation for researchers. For drug development professionals, understanding the solubility characteristics is a critical first step in formulation design, and the provided methodology allows for the systematic generation of the necessary quantitative data in the laboratory. Future research should focus on systematically determining and publishing the quantitative solubility of this compound in a range of pharmaceutically and industrially relevant organic solvents at various temperatures.

References

Early Research on the Chemical Components of Chaulmoogra Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research conducted in the early 20th century on the chemical constituents of chaulmoogra oil. For centuries, this oil was the primary treatment for leprosy (Hansen's disease), and the pioneering work to elucidate its active components laid the groundwork for future therapeutic developments. This document details the key chemical discoveries, experimental methodologies of the era, and quantitative data on the isolated compounds.

Introduction: The Quest for the Active Principles

Chaulmoogra oil, derived from the seeds of trees belonging to the Hydnocarpus genus, has a long history in traditional medicine for treating skin afflictions.[1] By the late 19th and early 20th centuries, it had been adopted by Western medicine as the most effective treatment for leprosy, despite challenges with administration and side effects.[2][3] This therapeutic potential spurred intensive investigation into its chemical composition to identify the active agents responsible for its bactericidal properties against Mycobacterium leprae.

The most significant early research was conducted by Frederick B. Power and his colleagues at the Wellcome Chemical Research Laboratories in London.[4] Their work, beginning in 1904, systematically unraveled the unique chemical nature of chaulmoogra oil, leading to the isolation and characterization of its primary fatty acid components.[5]

Key Chemical Components of Chaulmoogra Oil

The groundbreaking work of Power and his collaborators, Frank H. Gornall and Marmaduke Barrowcliff, identified a new class of fatty acids characterized by a cyclopentene ring structure, a feature previously unknown in natural fats.[5] The primary active components they isolated were:

-

Chaulmoogric Acid: A C18 fatty acid with a terminal cyclopentene ring.

-

Hydnocarpic Acid: A C16 homolog of chaulmoogric acid, also containing a cyclopentene ring.

Later research by Cole and Cardoso in the 1930s identified additional, less abundant, homologous cyclopentenyl fatty acids, including gorlic acid and other lower homologs.[6] These compounds are believed to be responsible for the oil's therapeutic effects against leprosy.[7]

Quantitative Data on Chaulmoogra Oil and its Components

The following tables summarize the quantitative data from early 20th-century research on the physical and chemical properties of chaulmoogra oil and its principal fatty acid constituents.

Table 1: Physical and Chemical Properties of Chaulmoogra Oil (Hydnocarpus wightiana)

| Property | Value | Reference |

| Specific Gravity (25°C/25°C) | 0.9549 | [4] |

| Saponification Number | 201 | [4] |

| Iodine Number (Hanus) | 98.4 | [4] |

| Specific Rotation | +55.0° | [4] |

| Refractive Index (25°C) | 1.4799 | [4] |

| Unsaponifiable Matter | 0.25% | [4] |

| Free Fatty Acids (as % oleic) | 2.7% | [4] |

Table 2: Properties of Chaulmoogric and Hydnocarpic Acids

| Property | Chaulmoogric Acid | This compound | Reference |

| Molecular Formula | C₁₈H₃₂O₂ | C₁₆H₂₈O₂ | [8][9] |

| Molecular Weight | 280.45 g/mol | 252.40 g/mol | [8][9] |

| Melting Point | 68.5 °C | 59-60 °C | [8][9] |

| Specific Rotation (in chloroform) | +62.1° | +68.0° | [2] |

Table 3: Fatty Acid Composition of Hydnocarpus Oils (Early Analyses)

| Fatty Acid | H. wightiana (%) | H. anthelmintica (%) | T. kurzii (%) | Reference |

| Chaulmoogric Acid | ~27 | ~23 | ~35 | [6][10] |

| This compound | ~23 | ~25 | ~27 | [6][10] |

| Gorlic Acid | ~1.5 | - | - | [6] |

| Oleic Acid | ~1.6 | ~12 | ~6 | [6] |

| Palmitic Acid | ~8.4 | ~5.5 | ~5.5 | [6] |

Experimental Protocols of the Early 20th Century

The methodologies employed by early researchers to isolate and characterize the components of chaulmoogra oil were foundational in the field of natural product chemistry. The following protocols are reconstructed based on descriptions from the period.

Extraction of Chaulmoogra Oil

The initial step involved the extraction of the oil from the seeds of Hydnocarpus species.

-

Seed Preparation: The seeds were shelled, and the kernels were collected.

-

Oil Expression: The kernels were subjected to high pressure using a hydraulic press to express the crude oil.

-

Filtration: The expressed oil was then filtered to remove any solid impurities.

Isolation of Fatty Acids

The isolation of the constituent fatty acids from the crude oil was a multi-step process involving saponification, acidification, and fractional crystallization.

-

Saponification:

-

A known quantity of chaulmoogra oil was heated under reflux with an excess of alcoholic potassium hydroxide (KOH) solution. This process, known as saponification, hydrolyzes the triglycerides into glycerol and the potassium salts of the fatty acids (soaps).[9]

-

The reaction was considered complete when the solution became clear, indicating all the oil had reacted.

-

-

Liberation of Free Fatty Acids:

-

The excess alcohol was distilled off from the reaction mixture.

-

The remaining soap solution was diluted with water and then acidified with a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This protonates the fatty acid salts, causing the free fatty acids to precipitate out of the aqueous solution.[8]

-

The liberated fatty acids were then washed thoroughly with water to remove any remaining mineral acid and glycerol.

-

-

Separation of Solid and Liquid Acids:

-

The mixture of free fatty acids was dissolved in 80% ethyl alcohol.[4]

-

The solution was cooled, causing the solid, saturated fatty acids (like palmitic acid) and the higher-melting cyclopentenyl fatty acids to crystallize out of the solution.

-

The solid acids were separated from the liquid acids (like oleic acid) by filtration.

-

-

Fractional Crystallization of Cyclopentenyl Fatty Acids:

-

The solid acid fraction was further purified by repeated fractional crystallization from solvents such as ethyl alcohol or petroleum ether.[8]

-

This process exploits the slight differences in solubility of chaulmoogric and hydnocarpic acids to achieve their separation.

-

Characterization and Analysis

Once isolated, the fatty acids were characterized using the analytical techniques available at the time.

-

Determination of Physical Constants:

-

Melting Point: The melting point of the purified crystalline acids was determined as a key indicator of purity.

-

Specific Rotation: The optical activity of the cyclopentenyl fatty acids was measured using a polarimeter, providing a characteristic physical constant.[2]

-

-

Chemical Analysis:

-

Saponification Number: This was determined by titrating the excess KOH after saponification with a standard acid solution. It gives an indication of the average molecular weight of the fatty acids in the oil.[9]

-

Iodine Number: This was measured to determine the degree of unsaturation in the fatty acids. The Hanus method, using an iodine monobromide solution, was a common technique.

-

-

Esterification and Fractional Distillation for Further Separation:

-

For more refined separation and analysis, the mixed fatty acids were often converted to their ethyl or methyl esters by refluxing with the corresponding alcohol and a catalytic amount of sulfuric acid.[4]

-

The resulting mixture of esters was then subjected to fractional distillation under reduced pressure. The different boiling points of the esters allowed for their separation into fractions with a higher concentration of each component.

-

Specialized apparatus, such as the Podbielniak high-temperature fractionating column, was used for more efficient separation in later studies.[4]

-